molecular formula C5H9ClO4S B1426665 1,4-Dioxan-2-ylmethanesulfonyl chloride CAS No. 1330756-16-5

1,4-Dioxan-2-ylmethanesulfonyl chloride

Cat. No. B1426665
M. Wt: 200.64 g/mol
InChI Key: RYHNSCZLGCNGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxan-2-ylmethanesulfonyl chloride is a chemical compound with the empirical formula C5H9ClO4S . It has a molecular weight of 200.64 . This compound is a solid in form .


Molecular Structure Analysis

The SMILES string of 1,4-Dioxan-2-ylmethanesulfonyl chloride is ClS(=O)(=O)CC1COCCO1 . The InChI is 1S/C5H9ClO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2 .


Physical And Chemical Properties Analysis

1,4-Dioxan-2-ylmethanesulfonyl chloride is a solid . It has a molecular weight of 200.64 .

Scientific Research Applications

Versatile Sulfonating Agent for Amines

1,4-Dioxan-2-ylmethanesulfonyl chloride has been utilized as a versatile sulfonating agent for amines. It has been used to sulfonate primary and secondary amines efficiently, resulting in excellent yields. The compound is notable for its stability under basic and reductive conditions and can be removed by heating in an aqueous solution of trifluoroacetic acid (Sakamoto et al., 2006).

Extraction and Analysis in Water

Research focusing on the extraction and analysis of 1,4-dioxane, especially concerning its detection in tap water in South Korea, has been significant. Methods to accurately detect the concentration of 1,4-dioxane in industrial wastewater have been explored for higher confidence in economical and reasonable extraction and analysis (이상호, 2006).

Removal from Water and Membrane Fouling Elimination

Studies have been conducted on the removal of 1,4-dioxane from water using innovative methods like CuO-coated ceramic membrane reactors. This approach, coupled with catalytic ozonation, showed promising results in 1,4-dioxane degradation and fouling removal, maintaining stability over multiple cycles (Scaratti et al., 2020).

Bioremediation of Contaminated Waters

Advances in bioremediation techniques for 1,4-dioxane-contaminated waters have been documented. The unique chemical properties of 1,4-dioxane, such as high water solubility and low Henry's law constant, pose challenges to efficient cleanup. This review highlighted recent progress in bioremediation and monitoring tools for 1,4-dioxane (Zhang, Gedalanga, & Mahendra, 2017).

Oxidation Processes for Water Treatment

Research into the degradation of 1,4-dioxane in water has shown that processes like heat- and Fe2+-activated persulfate oxidation can be highly efficient. This research proposed degradation pathways based on identified intermediates and by-products (Zhao et al., 2014).

Remediation with Slow-Release Persulfate and Zerovalent Iron

The remediation of 1,4-dioxane-contaminated water using slow-release persulfate and zerovalent iron has been studied. This method has shown effectiveness in avoiding degradation plateaus and achieving complete removal of dioxane (Kambhu et al., 2017).

properties

IUPAC Name

1,4-dioxan-2-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHNSCZLGCNGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxan-2-ylmethanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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